2-Benzyloxy-5-methylphenylboronic acid pinacol ester

説明

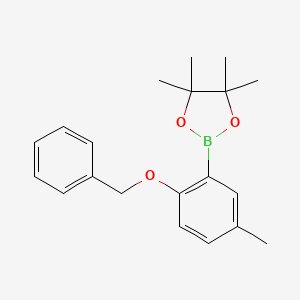

2-Benzyloxy-5-methylphenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . Structurally, it consists of a benzene ring substituted with a benzyloxy group (–OCH₂C₆H₅) at the 2-position and a methyl group (–CH₃) at the 5-position, with the boronic acid moiety protected as a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This protection enhances stability and solubility, making the compound suitable for catalytic applications .

The benzyloxy and methyl groups confer steric bulk and moderate electron-donating effects, influencing reactivity in cross-coupling reactions .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(5-methyl-2-phenylmethoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO3/c1-15-11-12-18(22-14-16-9-7-6-8-10-16)17(13-15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPULHNEQKEFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718756 | |

| Record name | 2-[2-(Benzyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-85-7 | |

| Record name | 2-[2-(Benzyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Iridium-Catalyzed Alkene Hydroboration

A primary method involves iridium-catalyzed hydroboration of alkenes using pinacolborane (HBPin). This approach, adapted from stereospecific amination protocols, employs [Ir(COD)Cl]₂ (cyclooctadiene iridium chloride) and diphenylphosphinomethane (DPM) as ligands.

Procedure :

-

A flame-dried flask charged with [Ir(COD)Cl]₂ (77.1 mg, 0.115 mmol) and DPM (88.3 mg, 0.230 mmol) is diluted with dichloromethane (23 mL).

-

Pinacolborane (1.18 g, 9.19 mmol) and ((but-3-en-1-yloxy)methyl)benzene (1.24 g, 7.66 mmol) are added under inert conditions.

-

The reaction proceeds at room temperature for 24 h, followed by quenching with methanol (8 mL) and water (24 mL).

-

Purification via silica gel chromatography (0.7% ethyl acetate in hexane) yields the boronic ester.

Key Parameters :

-

Catalyst : [Ir(COD)Cl]₂ (5 mol%)

-

Ligand : DPM (10 mol%)

-

Yield : 55–70%

-

Substrate Scope : Effective for terminal alkenes with benzyloxy substituents.

Mechanistic Insights

The iridium catalyst facilitates oxidative addition of HBPin, forming an Ir(III) intermediate. Subsequent alkene insertion and reductive elimination yield the boronic ester. Steric effects from the benzyloxy group direct regioselectivity, favoring anti-Markovnikov addition.

Palladium-Catalyzed Miyaura Borylation

Cross-Coupling with Bis(pinacolato)diboron

Alternative Synthetic Routes

Grignard Reagent-Mediated Boronation

Grignard reagents (ArMgX) react with electrophilic boron sources (e.g., B(OMe)₃) to form boronic acids, which are esterified with pinacol.

Steps :

-

2-Benzyloxy-5-methylphenylmagnesium bromide is treated with trimethyl borate.

-

Hydrolysis yields the boronic acid, which is refluxed with pinacol in toluene to form the ester.

Limitations :

-

Requires anhydrous conditions.

-

Lower yields (~50%) due to sensitivity to protic solvents.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Yield | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Iridium Hydroboration | [Ir(COD)Cl]₂/DPM | 55–70% | 24 h | Stereoretentive, mild conditions |

| Palladium Borylation | Pd(dppf)Cl₂ | 60–75% | 12 h | Broad substrate tolerance |

| Grignard Boronation | None | ~50% | 48 h | No transition metals required |

Key Observations :

-

Iridium Catalysis : Optimal for alkenes but limited to substrates compatible with hydroboration.

-

Palladium Borylation : Superior for aryl halides, though requires halogenated precursors.

Structural Characterization and Validation

Post-synthesis analysis includes:

化学反応の分析

Types of Reactions: 2-Benzyloxy-5-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Hydrolysis: 2-Benzyloxy-5-methylphenylboronic acid.

科学的研究の応用

2-Benzyloxy-5-methylphenylboronic acid pinacol ester is used in various scientific research applications, including:

Organic Synthesis: It is a key reagent in the Suzuki-Miyaura coupling reaction, which is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Medicinal Chemistry: The compound is used in the development of boron-containing drugs and drug delivery systems.

Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials.

作用機序

The mechanism of action of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester in the Suzuki-Miyaura coupling reaction involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

類似化合物との比較

Table 1: Structural and Functional Comparison of Boronic Acid Pinacol Esters

Key Findings:

Electron-withdrawing groups (e.g., –NO₂, –CO₂Me) enhance oxidative reactivity. For example, 4-nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂, forming a 4-nitrophenolate ion (λmax = 405 nm), whereas the target compound’s benzyloxy and methyl groups likely reduce such reactivity .

Halogen Substitution :

- Halogenated analogs (e.g., 4-benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester) exhibit increased stability and altered regioselectivity in cross-couplings due to the inductive effects of chlorine and fluorine .

Applications in Drug Discovery :

- Compounds like 5-(methoxycarbonyl)-2-methylphenylboronic acid pinacol ester (CAS 944317-66-2) are intermediates in synthesizing kinase inhibitors, leveraging their ester groups for further functionalization . The target compound’s benzyloxy group may similarly serve as a protective moiety in multi-step syntheses .

生物活性

2-Benzyloxy-5-methylphenylboronic acid pinacol ester is a boronic acid derivative characterized by its unique structure, which includes a benzyloxy group and a pinacol ester. While the compound itself does not exhibit significant biological activity, it serves as an important precursor in organic synthesis, particularly in the context of drug development and material science. This article explores the biological activity, potential applications, and relevant research findings associated with this compound.

- Molecular Formula : CHBO

- Molecular Weight : Approximately 324.23 g/mol

- Structure : The compound features a boronic acid functional group, which is known for its reactivity in various chemical reactions, particularly Suzuki-Miyaura coupling.

Key Points:

- Lack of Direct Biological Activity : The compound itself is not extensively documented to possess specific biological activities. Its primary function is as an intermediate for more complex organic molecules.

- Reactivity with Enzymes : Boronic acids can inhibit certain enzymes by forming reversible covalent bonds with diols in glycoproteins or other biomolecules, which may suggest potential applications in medicinal chemistry.

- Applications in Drug Development : While direct biological activity is not established, derivatives of boronic acids have been explored for their potential in developing therapeutics targeting various diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other related boronic acid derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylphenylboronic Acid Pinacol Ester | Contains a methyl group on the phenyl ring | Commonly used in Suzuki coupling reactions |

| 3-Benzyloxyphenylboronic Acid Pinacol Ester | Substituted at the meta position | Exhibits different reactivity patterns |

| 2-(4-Methoxyphenyl)boronic Acid Pinacol Ester | Contains a methoxy group | Offers distinct electronic properties affecting reactivity |

The unique combination of the benzyloxy group and the methyl substitution at the 5-position allows for specific steric and electronic properties that may enhance its reactivity and selectivity in synthetic applications compared to similar compounds.

While specific mechanisms of action for this compound are not well-documented, boronic acids generally interact with biomolecules through:

- Covalent Bond Formation : Boronic acids can form covalent bonds with hydroxyl groups present in sugars or other biomolecules.

- Enzyme Inhibition : They may inhibit enzymes by mimicking natural substrates or by binding to active sites.

Case Studies and Research Findings

Research into boronic acids has highlighted their potential in various therapeutic areas. Here are some relevant findings:

- Enzyme Inhibition Studies : Boronic acids have been shown to inhibit proteases and other enzymes involved in disease pathways. For instance, certain boron-containing compounds were evaluated for their ability to inhibit serine proteases, which play roles in cancer progression .

- Drug Development Applications : The use of boronic acids in drug development has been explored extensively. For example, compounds similar to this compound have been incorporated into drug design strategies aimed at targeting cystic fibrosis transmembrane conductance regulator (CFTR) channels .

- Material Science Applications : Boronic acid derivatives are also being investigated for their utility in creating new materials with specific properties, such as sensors and drug delivery systems.

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 2-Benzyloxy-5-methylphenylboronic acid pinacol ester in laboratory settings?

Alkylation : React hydroxyl-substituted precursors with benzyl bromide using K₂CO₃/Cs₂CO₃ in MeCN to install the benzyloxy group.

Functional group conversion : Convert aldehydes to nitriles via oxime intermediates (e.g., using acetic anhydride for dehydration).

Borylation : Employ Pd(dba)₂/PCy₃ as the catalytic system with bis(pinacolato)diboron in dioxane and KOAc as a base.

- Key considerations : Optimize stoichiometry (1:1.2 aryl halide to diboron reagent) and reaction time (12–24 hrs) to maximize yield. Monitor by TLC or HPLC.

Q. What analytical techniques are critical for characterizing this boronic ester?

- Recommended methods :

- ¹H/¹³C NMR : Confirm regiochemistry of benzyloxy and methyl groups (δ ~5.0 ppm for benzyloxy CH₂; δ ~2.3 ppm for aromatic methyl).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ or [M+Na]⁺ peaks (e.g., C₂₀H₂₅BO₃⁺ expected m/z 330.1932).

- HPLC purity assessment : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold for synthetic intermediates) .

Q. How should this compound be stored to prevent degradation?

- Best practices : Store under inert gas (Ar/N₂) in sealed containers at 2–8°C. Desiccate with molecular sieves to avoid hydrolysis of the boronate ester .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronic ester in sterically hindered systems?

- Catalytic system : Use Pd(OAc)₂ with SPhos or XPhos ligands (2–5 mol%) to enhance reactivity for bulky substrates .

- Solvent/base selection : Dioxane/H₂O (4:1) with K₃PO₄ (2 eq.) improves solubility and minimizes protodeboronation.

- Troubleshooting : If coupling efficiency is low, pre-mix the catalyst and ligand for 10 mins before adding substrates. Monitor by GC-MS for intermediate boronates.

Q. What strategies mitigate protodeboronation during cross-coupling reactions?

- Preventive measures :

- Use electron-rich ligands (PCy₃) to stabilize the boronate intermediate .

- Avoid protic solvents (e.g., EtOH) and high temperatures (>80°C).

- Add stabilizers like 2,6-lutidine (10 mol%) to scavenge acidic protons.

- Analytical validation : Track degradation via ¹¹B NMR (δ ~28–30 ppm for boronic acid byproducts).

Q. How can this boronic ester be integrated into complex molecular architectures (e.g., drug candidates or polymers)?

- Orthogonal coupling : Perform sequential Suzuki reactions by protecting reactive sites (e.g., Boc for amines, TBS for hydroxyls).

- Polymer synthesis : Use as a monomer in step-growth polymerizations with dihalogenated aromatics (e.g., 2,7-dibromofluorene) under Pd catalysis .

- Case study : In medicinal chemistry, couple with halogenated heterocycles (e.g., 5-bromoindole) to access kinase inhibitor scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。